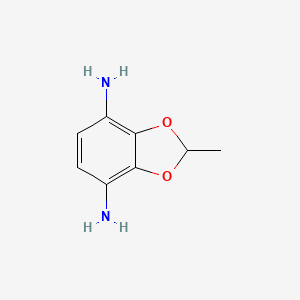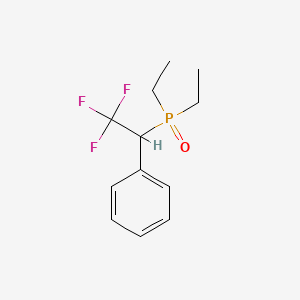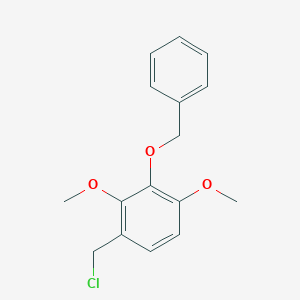![molecular formula C22H15NO2 B12525866 1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene CAS No. 669047-76-1](/img/structure/B12525866.png)
1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene is an organic compound with a complex structure that includes nitro, phenylethynyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene can be synthesized through a series of organic reactions. One common method involves the Sonogashira coupling reaction, where 1-iodo-4-nitrobenzene reacts with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylethynyl group can participate in electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Reduction: 1-Amino-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its conjugated system.
Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 1-Nitro-4-{2-[4-(phenylethynyl)phenyl]ethenyl}benzene involves its interaction with molecular targets through its nitro and phenylethynyl groups. The nitro group can participate in redox reactions, while the phenylethynyl group can engage in π-π interactions with aromatic systems. These interactions can influence various molecular pathways, making the compound useful in different applications .
Comparison with Similar Compounds
1-Nitro-4-(phenylethynyl)benzene: Lacks the ethenyl group, making it less complex.
1-Nitro-4-(2-nitropropenyl)benzene: Contains an additional nitro group, altering its reactivity and applications.
Uniqueness: Its structure allows for multiple functionalization possibilities, making it a versatile compound in research and industry .
Properties
CAS No. |
669047-76-1 |
|---|---|
Molecular Formula |
C22H15NO2 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
1-[2-(4-nitrophenyl)ethenyl]-4-(2-phenylethynyl)benzene |
InChI |
InChI=1S/C22H15NO2/c24-23(25)22-16-14-21(15-17-22)13-12-20-10-8-19(9-11-20)7-6-18-4-2-1-3-5-18/h1-5,8-17H |
InChI Key |
ICZVNFQILARJPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


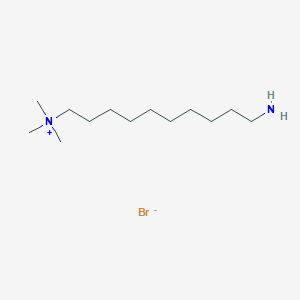
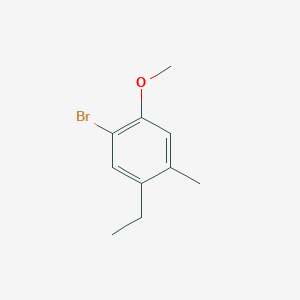

![1-Phenyl-3-{4-[2-(triethoxysilyl)ethenyl]phenyl}propane-1,3-dione](/img/structure/B12525802.png)
![Tert-butyl 4-[2-(4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzoate](/img/structure/B12525807.png)
![2-(3-Fluorophenyl)-4H-naphtho[2,3-b]pyran-4-one](/img/structure/B12525819.png)
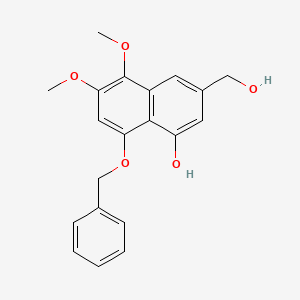
![[1-ethyl-6-(1,3,4-thiadiazol-2-yldiazenyl)-3,4-dihydro-2H-quinolin-7-yl]-(trifluoromethylsulfonyl)azanide;nickel(2+)](/img/structure/B12525835.png)

![Silane, [(3,3-dimethyl-1,5-decadiynyl)oxy]tris(1-methylethyl)-](/img/structure/B12525848.png)
![2-(4-Methoxyphenyl)-3-phenyl-1,3a-dihydropyrazolo[1,5-a]pyrimidine](/img/structure/B12525856.png)
